Cyclohexyltriphenylmethane vs. Triphenylmethane: Calculated LogP Difference for Chromatographic Separation
The calculated octanol-water partition coefficient (LogP) of [cyclohexyl(diphenyl)methyl]benzene is 9.433 [1], compared to 5.69 for triphenylmethane (ACD/LogP) . This difference of approximately 3.7 log units translates to roughly a 5,000-fold higher predicted lipophilicity, enabling clear resolution in reversed-phase chromatographic systems where triphenylmethane derivatives must be separated or where enhanced organic-phase partitioning is required.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 9.433 (calculated) |
| Comparator Or Baseline | Triphenylmethane: LogP = 5.69 (ACD/LogP, ChemSpider) |
| Quantified Difference | ΔLogP ≈ +3.7 log units (~5,000-fold higher lipophilicity) |
| Conditions | In silico prediction; no experimental LogP available for the target compound |
Why This Matters
For procurement decisions involving chromatographic stationary-phase scouting or liquid-liquid extraction protocol development, this ~5,000-fold lipophilicity gap means cyclohexyltriphenylmethane elutes substantially later on C18 columns and partitions almost quantitatively into organic layers under conditions where triphenylmethane may still exhibit aqueous carryover.
- [1] SpringerMaterials. Triphenyl-cyclohexyl-methane Substance Profile. Calculated Log P: 9.433. View Source
